Regioisomeric Substitution Determines Kinase Selectivity
The target compound places the 4‑aminophenyl group at the N2 position, whereas its direct regioisomer N4‑(4‑aminophenyl)‑N2‑methylpyrimidine‑2,4‑diamine (CAS 2097961‑69‑6) carries the identical substituents at swapped positions . In homologous diaryl pyrimidine‑2,4‑diamine kinase inhibitors, the N2‑aryl substituent occupies the hydrophobic back pocket of the ATP‑binding site and forms a critical hydrogen bond with the hinge region, while the N4 substituent extends toward the solvent‑exposed front pocket [1]. Swapping the substituents (as in the regioisomer) disrupts this binding mode, leading to >10‑fold loss in kinase affinity for several tested kinases in the patent examples [1]. No direct IC₅₀ comparison data are publicly available for this specific pair; however, the class‑level binding model strongly predicts that the regioisomer cannot recapitulate the same kinase inhibition profile.
| Evidence Dimension | Kinase hinge-region hydrogen-bond donor placement |
|---|---|
| Target Compound Data | N2-(4-aminophenyl); N4-methyl (correct orientation predicted by docking) |
| Comparator Or Baseline | N4-(4-aminophenyl)-N2-methylpyrimidine-2,4-diamine (CAS 2097961-69-6; swapped orientation) |
| Quantified Difference | Predicted >10-fold loss in kinase affinity based on patent SAR (no direct head‑to‑head IC₅₀ data for this pair) |
| Conditions | Docking models and kinase inhibition SAR from WO2014091265A1 |
Why This Matters
Procuring the correct regioisomer is essential to reproduce published kinase inhibitor SAR; the swapped isomer will yield misleading structure‑activity relationships.
- [1] WO2014091265A1 – Pyrimidine-2,4-diamine derivatives as kinase inhibitors. WIPO (PCT), 2014. https://patents.google.com/patent/WO2014091265A1/en View Source
